(Trimethylsilyl)acetic acid chemical properties
(Trimethylsilyl)acetic acid chemical properties
An In-depth Technical Guide to (Trimethylsilyl)acetic Acid: Properties, Synthesis, and Core Reactivity for the Modern Chemist
Introduction
(Trimethylsilyl)acetic acid, a unique organosilicon compound, has emerged as a versatile and powerful reagent in modern organic synthesis. Its structure, which combines a carboxylic acid moiety with a sterically demanding and electronically influential trimethylsilyl (TMS) group at the α-position, imparts a distinct reactivity profile that synthetic chemists can exploit for sophisticated molecular construction. This guide provides an in-depth exploration of the core chemical properties, synthesis, and, most importantly, the nuanced reactivity of (trimethylsilyl)acetic acid. We will delve into the mechanistic underpinnings of its key transformations, offering field-proven insights and detailed protocols relevant to researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent begins with its fundamental properties. (Trimethylsilyl)acetic acid is a solid at room temperature with a relatively low melting point.[1][2][3] Its identity and purity are routinely confirmed through a combination of physical measurements and spectroscopic analysis.
Table 1: Physicochemical Properties of (Trimethylsilyl)acetic Acid
| Property | Value |
| CAS Number | 2345-38-2[1][4][5] |
| Molecular Formula | C₅H₁₂O₂Si[1][4][5] |
| Molecular Weight | 132.23 g/mol [1][4] |
| Appearance | Colorless to off-white solid (<39°C) or liquid (>42°C)[3] |
| Melting Point | 39-42 °C[2][3] |
| Boiling Point | 178.09 °C; 90-95°C at 10 mmHg[3][6] |
| Flash Point | 95 °C (203 °F) - closed cup[2] |
| Solubility | Soluble in ethereal solvents[1][3] |
| pKa | ~5.23 (Predicted)[3] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the structure of (Trimethylsilyl)acetic acid.
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¹H NMR: The proton NMR spectrum is characterized by two key signals: a sharp singlet around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group, and a singlet around 2 ppm for the two methylene (CH₂) protons adjacent to the silicon and carbonyl groups. The acidic proton of the carboxyl group typically appears as a broad singlet at lower field.[7]
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¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbons of the TMS group, the methylene carbon, and the carbonyl carbon.
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²⁹Si NMR: This technique provides direct evidence for the silicon environment and can be a powerful tool for characterization.[8][9]
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IR Spectroscopy: The infrared spectrum will prominently feature a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch of the carbonyl group.
Synthesis of (Trimethylsilyl)acetic Acid
While commercially available, understanding the synthesis of (trimethylsilyl)acetic acid provides insight into its cost and potential impurities. Historically, a common method involved the carbonation of a Grignard reagent derived from chloromethyltrimethylsilane.[10] However, a more practical and accessible laboratory synthesis involves the C-silylation of the dianion of acetic acid.[1][10]
Diagram 1: Synthesis via Acetic Acid Dianion
Caption: Workflow for the synthesis of (Trimethylsilyl)acetic acid.
Protocol 1: Synthesis from Acetic Acid[11]
This protocol is based on the C-silylation of the acetic acid dianion, which favors the formation of the C-silylated product over the O-silylated kinetic product.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Dianion Formation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in a mixture of THF and ether at -78 °C.
-
Slowly add acetic acid (1.0 equivalent) to the LDA solution at -78 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 24 hours. This heating step is crucial for isomerizing any initially formed O-silylation precursor to the thermodynamically stable C-silylated intermediate upon addition of TMSCl.
-
-
Silylation:
-
Cool the reaction mixture back down to -78 °C.
-
Add chlorotrimethylsilane (TMSCl, 1.1 equivalents) dropwise via the dropping funnel.
-
Stir the reaction at -78 °C for one hour and then allow it to warm to room temperature overnight.
-
-
Workup and Isolation:
-
Quench the reaction by carefully adding water.
-
Acidify the aqueous layer with dilute HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, a trimethylsilyl ester intermediate, is then hydrolyzed to yield the final (Trimethylsilyl)acetic acid. This hydrolysis often occurs quantitatively during the acidic workup.[10] Further purification can be achieved by recrystallization or distillation.
Core Reactivity and Synthetic Utility
The synthetic power of (trimethylsilyl)acetic acid stems from the reactivity of the α-carbon, which is activated by both the adjacent carbonyl and the silicon atom. Deprotonation at this position generates a potent α-silyl carbanion, a key intermediate in several name reactions.
Enolate Formation and the Peterson Olefination
The most prominent application of (trimethylsilyl)acetic acid is in the Peterson olefination, a silicon-based alternative to the Wittig reaction for converting aldehydes and ketones into alkenes.[11][12][13] The reaction proceeds via the formation of an α-silyl carbanion (or its enolate equivalent), which adds to a carbonyl compound. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to yield the alkene.[12][14]
A significant advantage of the Peterson olefination is the stereochemical control it offers. The elimination of the β-hydroxysilane intermediate proceeds via two distinct, stereospecific pathways:
-
Basic Conditions: Promotes a syn-elimination pathway.
-
Acidic Conditions: Promotes an anti-elimination pathway.
This dichotomy allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate.[11][12][14]
Diagram 2: The Peterson Olefination Mechanism
Caption: General mechanism of the Peterson Olefination reaction.
Protocol 2: Peterson Olefination for α,β-Unsaturated Acid Synthesis
This protocol outlines the reaction of the dianion of (trimethylsilyl)acetic acid with an aldehyde to form an α,β-unsaturated carboxylic acid.
-
Dianion Generation:
-
In a flame-dried, nitrogen-purged flask, dissolve (trimethylsilyl)acetic acid (1.0 equivalent) in dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.0 equivalents) in THF dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
-
Carbonyl Addition:
-
Add a solution of the desired aldehyde (1.0 equivalent) in dry THF to the dianion solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup and Elimination (Basic Conditions):
-
Pour the reaction mixture into water and extract with a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with dilute HCl.
-
The elimination to the α,β-unsaturated acid often occurs spontaneously upon warming or during the acidic workup. Gentle heating can be applied to drive the elimination to completion.
-
-
Isolation and Purification:
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting α,β-unsaturated carboxylic acid by column chromatography or recrystallization.
-
Mukaiyama-Type Aldol Reactions
(Trimethylsilyl)acetic acid can also serve as a precursor for bis-silyl ketene acetals, which are potent nucleophiles in Mukaiyama-type aldol additions.[15][16] In a one-pot procedure, the acid reacts with an amine base and trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the bis-silyl ketene acetal in situ.[15][17] This reactive intermediate then adds to an aldehyde, catalyzed by the TMSOTf, to yield a β-hydroxy carboxylic acid after acidic workup.[16][17]
This method is exceptionally mild and avoids the harsh basic conditions typically required for generating carboxylic acid dianions.[15][17]
Diagram 3: One-Pot Mukaiyama Aldol Addition
Sources
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